![molecular formula C16H14ClN5O2 B2559776 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 920475-56-5](/img/structure/B2559776.png)
2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases.
Scientific Research Applications
Synthesis and Biological Activity
Compounds featuring tetrazole and benzamide motifs are synthesized and investigated for their potential as biological agents. For instance, novel heterocyclic compounds derived from benzodifurans, tetrazines, and oxadiazepines have been explored for their anti-inflammatory and analgesic activities. These compounds, including those with methoxy or dimethoxy groups, were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and display significant analgesic and anti-inflammatory effects, suggesting their potential in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer Evaluation
Compounds with methoxyphenyl and tetrazole structures have been evaluated for their anticancer properties. For example, benzimidazole derivatives synthesized from naphthalene and oxadiazole groups showed moderate activity against breast cancer cell lines. This highlights the importance of structural modification in enhancing the anticancer potential of these compounds (Salahuddin et al., 2014).
Enantioselective Synthesis
The enantioselective synthesis of compounds, including those with chloro and methoxy groups, is a crucial area of research for developing drugs with specific chiral properties. Such synthetic strategies aim to improve the efficacy and reduce the side effects of potential therapeutic agents (Calvez et al., 1998).
Antidiabetic Screening
Research into novel dihydropyrimidine derivatives, including those with methoxyphenyl groups, has shown promising antidiabetic properties through in vitro screenings. This indicates the potential for developing new antidiabetic medications based on structural analogs of the given compound (Lalpara et al., 2021).
properties
IUPAC Name |
2-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-12-8-6-11(7-9-12)22-15(19-20-21-22)10-18-16(23)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOQOJQFBHRNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.